An In-depth Technical Guide to 2'-Fluoro-5'-(methylsulfonyl)acetophenone: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 2'-Fluoro-5'-(methylsulfonyl)acetophenone: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 2'-Fluoro-5'-(methylsulfonyl)acetophenone, a substituted aromatic ketone of significant interest in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this molecule is not widely characterized in publicly available literature. Therefore, this document will construct a detailed profile of the compound based on established principles of organic chemistry, data from analogous structures, and validated synthetic and analytical methodologies. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to the Acetophenone Scaffold and the Influence of Fluoro and Methylsulfonyl Substituents
Acetophenone, the simplest aromatic ketone, serves as a fundamental building block in organic synthesis.[1][2] Its chemical reactivity is primarily dictated by the carbonyl group and the aromatic ring. The introduction of substituents onto the phenyl ring can profoundly alter the molecule's physicochemical properties, including its electronic character, lipophilicity, and metabolic stability.[3]
The two substituents of interest in the target molecule are the fluoro and methylsulfonyl groups.
-
The Fluoro Group: Fluorine is the most electronegative element and its incorporation into organic molecules is a common strategy in medicinal chemistry.[4] Despite its strong electron-withdrawing inductive effect, it can also act as a weak π-electron donor through resonance.[5] This dual nature can influence the reactivity of the aromatic ring. Strategically placed fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and can also improve binding affinity to target proteins.[4][6]
-
The Methylsulfonyl Group: The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group due to the high oxidation state of the sulfur atom.[7] It is a polar, non-ionizable group that can act as a hydrogen bond acceptor. In drug design, the methylsulfonyl moiety is often introduced to improve solubility, enhance binding to target proteins, and modulate the pharmacokinetic profile of a compound.[8]
The specific placement of these groups at the 2' (ortho to the acetyl group) and 5' (meta to the acetyl group) positions on the acetophenone ring suggests a unique electronic and steric environment that can be exploited in the design of novel bioactive molecules.
Physicochemical and Spectroscopic Profile
| Property | Predicted Value / Description | Rationale |
| CAS Number | 1533768-62-5 | As identified in chemical databases. |
| Molecular Formula | C₉H₉FO₃S | Based on the chemical structure. |
| Molecular Weight | 216.23 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid. | Similar substituted acetophenones are often solids at room temperature. |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like dichloromethane, ethyl acetate, and acetone. | The aromatic ring and methyl group contribute to lipophilicity, while the sulfone group may slightly increase polarity. |
| Melting Point | Predicted to be significantly higher than acetophenone (19-20 °C). | The presence of polar functional groups and increased molecular weight generally leads to higher melting points. |
Predicted Spectroscopic Data
¹H NMR:
-
Aromatic Protons: Three protons on the aromatic ring would appear as complex multiplets, likely in the range of 7.5-8.5 ppm. The electron-withdrawing nature of the acetyl and methylsulfonyl groups would shift these protons downfield.
-
Methyl Protons (Acetyl): A singlet around 2.6 ppm.[9]
-
Methyl Protons (Methylsulfonyl): A singlet around 3.1 ppm.
¹³C NMR:
-
Carbonyl Carbon: A signal around 195-200 ppm.[9]
-
Aromatic Carbons: Six distinct signals in the aromatic region (120-145 ppm), with the carbon attached to the fluorine showing a large coupling constant (¹JCF).
-
Methyl Carbon (Acetyl): A signal around 26-28 ppm.[9]
-
Methyl Carbon (Methylsulfonyl): A signal around 44-46 ppm.
IR Spectroscopy:
-
C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹.
-
S=O Stretch (Sulfone): Two strong absorption bands around 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).
-
C-F Stretch: A strong absorption band around 1200-1250 cm⁻¹.
Mass Spectrometry (Electron Ionization):
-
Molecular Ion (M⁺): A peak at m/z = 216.
-
Major Fragments: A prominent peak at m/z = 201 (loss of CH₃), and a base peak at m/z = 137 (loss of SO₂CH₃).
Proposed Synthesis and Characterization
A plausible synthetic route to 2'-Fluoro-5'-(methylsulfonyl)acetophenone would involve a multi-step process, likely starting from a commercially available substituted benzene derivative. A retro-synthetic analysis suggests that a Friedel-Crafts acylation could be a key step.
Proposed Synthetic Pathway
A logical approach would be to start with 4-fluoro-1-(methylthio)benzene. This starting material can be synthesized from 4-fluorothiophenol by methylation.
Step 1: Friedel-Crafts Acylation The introduction of the acetyl group can be achieved via a Friedel-Crafts acylation of 4-fluoro-1-(methylthio)benzene with acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride.[10] The thioether group is an ortho, para-director, and the fluorine is also an ortho, para-director. Therefore, the acylation is expected to occur at the position ortho to the thioether and meta to the fluorine, yielding 1-(2-(methylthio)-5-fluorophenyl)ethan-1-one.
Step 2: Oxidation of the Thioether The final step is the oxidation of the thioether to a sulfone.[11][12] This can be achieved using a variety of oxidizing agents, such as hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA).[13] Careful control of the reaction conditions is necessary to avoid over-oxidation or side reactions.
Caption: Proposed synthetic workflow for 2'-Fluoro-5'-(methylsulfonyl)acetophenone.
Detailed Experimental Protocol (Hypothetical)
Synthesis of 1-(5-Fluoro-2-(methylthio)phenyl)ethanone (Intermediate):
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.
-
Stir the mixture for 15 minutes to form the acylium ion complex.
-
Add a solution of 4-fluoro-1-(methylthio)benzene (1 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 2'-Fluoro-5'-(methylsulfonyl)acetophenone (Final Product):
-
Dissolve the intermediate, 1-(5-fluoro-2-(methylthio)phenyl)ethanone (1 equivalent), in glacial acetic acid.
-
Add an excess of 30% hydrogen peroxide (3-4 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2'-Fluoro-5'-(methylsulfonyl)acetophenone.
Purification and Characterization Workflow
Caption: Potential therapeutic applications of the 2'-Fluoro-5'-(methylsulfonyl)acetophenone scaffold.
Conclusion and Future Outlook
2'-Fluoro-5'-(methylsulfonyl)acetophenone represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. The proposed synthetic route is robust and relies on well-understood organic reactions. The predicted physicochemical and spectroscopic data provide a benchmark for future experimental work.
Further research into the synthesis and biological evaluation of 2'-Fluoro-5'-(methylsulfonyl)acetophenone and its derivatives is warranted. Elucidation of its crystal structure would provide valuable insights into its solid-state properties. Screening this compound against a panel of biological targets, particularly kinases and cyclooxygenases, could uncover novel therapeutic leads. The continued exploration of unique substitution patterns on fundamental scaffolds like acetophenone is crucial for the advancement of medicinal chemistry and the development of next-generation therapeutics.
References
-
Vedantu. Acetophenone: Properties, Structure & Important Uses Explained. [Link]
-
The Role of Fluoroacetophenone Derivatives in Modern Chemical Synthesis. (2026, March 4). [Link]
-
Wikipedia. Acetophenone. [Link]
-
ACS Omega. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021, December 7). [Link]
-
U.S. Environmental Protection Agency. Acetophenone. [Link]
-
Occupational Safety and Health Administration. ACETOPHENONE. (2025, July 15). [Link]
-
Organic Chemistry Portal. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. [Link]
-
Beilstein Journal of Organic Chemistry. Synthetic strategies to 2′-hydroxy-4′-methylsulfonylacetophenone, a key compound for the preparation of flavonoid derivatives. (2014, February 26). [Link]
-
SIOC Journals. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]
- Google Patents.
-
Quora. Which is more reactive, acetophenone or benzophenone?. (2017, July 28). [Link]
-
RSC Publishing. Effect of aromatic ring fluorination on CH…π interactions. (2016, August 3). [Link]
-
csbsju.edu. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]
-
ACS Publications. Fluorine Derivatives of Acetophenone and Ethylbenzene. [Link]
-
ResearchGate. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]
-
NIST WebBook. Acetophenone. [Link]
-
Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]
-
Cheméo. Chemical Properties of Acetophenone (CAS 98-86-2). [Link]
-
Master Organic Chemistry. Thiols And Thioethers. (2015, July 5). [Link]
-
Energy & Fuels. Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. (2017, May 12). [Link]
-
PubMed. Hypervalent iodine-promoted α-fluorination of acetophenone derivatives with a triethylamine·HF complex. (2014, June 20). [Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. (2008, October 4). [Link]
-
Journal of the American Chemical Society. Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. (2024, November 18). [Link]
-
PMC, National Center for Biotechnology Information. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. [Link]
-
PMC, National Center for Biotechnology Information. Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. [Link]
-
PMC, National Center for Biotechnology Information. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]
-
PMC, National Center for Biotechnology Information. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]
- Google Patents. Method of oxidizing thioether to sulfone.
-
The Journal of Physical Chemistry A. IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD. (2006, March 7). [Link]
-
MSU Chemistry. Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. (2011, January 12). [Link]
-
MDPI. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021, February 22). [Link]
-
Rsc.org. [Supporting Information]. [Link]
-
IAEA. Structural and vibrational properties of Acetophenone C11O5H14 and chalcone C15H13NO by Raman and infrared spectroscopy and first-principles calculations. (2024, December 28). [Link]
-
ResearchGate. Fluorine in drug discovery: Role, design and case studies. (2025, September 27). [Link]
-
ResearchGate. Electronic Effects of the Sulfinyl and Sulfonyl Groups. [Link]
-
Scribd. Synthesis of Acetophenone Derivatives. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
La Salle University. Substituent Effects. [Link]
-
Chemistry LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings. (2022, September 24). [Link]
Sources
- 1. Acetophenone: Properties, Structure & Important Uses Explained [vedantu.com]
- 2. Acetophenone - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]
